
5-(4-nitrophenyl)-2-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-nitrophenyl)-2-pyrimidinamine is a nitrogen-containing heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic properties. This compound is also known as 4-nitrophenylaminopyrimidine or NPA, and it is synthesized through a multi-step process that involves the reaction of 4-nitroaniline and 2-chloropyrimidine.
科学研究应用
5-(4-nitrophenyl)-2-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities by inhibiting key enzymes and signaling pathways involved in these diseases. In addition, it has also been shown to have antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of 5-(4-nitrophenyl)-2-pyrimidinamine involves its interaction with specific enzymes and signaling pathways involved in various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This inhibition leads to a decrease in inflammation and pain associated with various diseases such as arthritis and cancer. Additionally, this compound has been shown to inhibit the activity of protein kinases such as JAK2 and FLT3, which are involved in the growth and proliferation of cancer cells. This inhibition leads to a decrease in tumor growth and progression.
Biochemical and Physiological Effects
5-(4-nitrophenyl)-2-pyrimidinamine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of various enzymes and signaling pathways involved in inflammation, cancer, and infectious diseases. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and cancer. Additionally, it has been shown to inhibit tumor growth and progression in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of 5-(4-nitrophenyl)-2-pyrimidinamine is its potent anti-inflammatory and anti-cancer activities, making it a potential candidate for the development of new drugs for these diseases. However, one limitation of this compound is its potential toxicity and side effects, which need to be carefully evaluated before it can be used in humans. In addition, the synthesis of this compound involves multiple steps, making it difficult and expensive to produce in large quantities.
未来方向
There are several future directions for the research and development of 5-(4-nitrophenyl)-2-pyrimidinamine. One direction is to optimize the synthesis method to achieve higher yields and purity of the compound. Another direction is to evaluate the potential toxicity and side effects of this compound in preclinical and clinical studies. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective drugs for various diseases.
合成方法
The synthesis of 5-(4-nitrophenyl)-2-pyrimidinamine involves a multi-step process that begins with the reaction of 4-nitroaniline and 2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product. This method has been optimized to achieve high yields and purity of the compound, making it suitable for large-scale production.
属性
IUPAC Name |
5-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10-12-5-8(6-13-10)7-1-3-9(4-2-7)14(15)16/h1-6H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGXXKVDQXBTEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitro-phenyl)-pyrimidin-2-ylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)
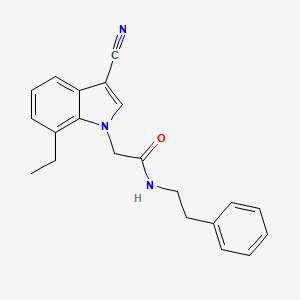
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)
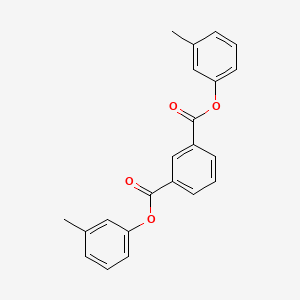

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
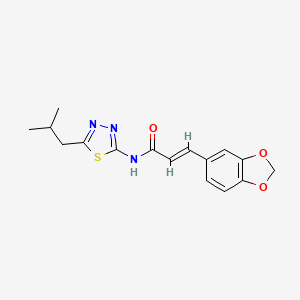
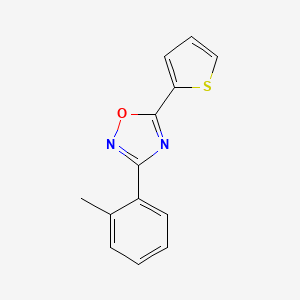
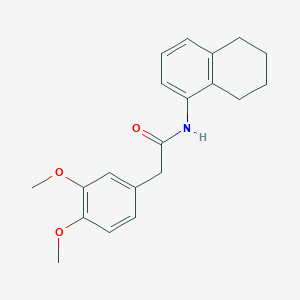
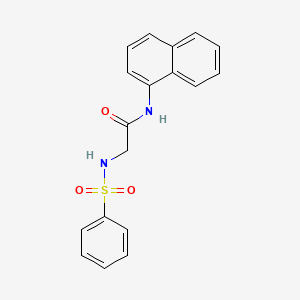
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)